molecular formula C17H11ClFN3O4 B4887064 5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione

5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione

Cat. No. B4887064
M. Wt: 375.7 g/mol
InChI Key: FUHYWSKSAUZWHP-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name 'CNB-001' and has been extensively studied for its pharmacological properties.

Scientific Research Applications

5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione has various scientific research applications. This compound has been studied for its potential use as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for cancer.

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the production of inflammatory cytokines and to activate the antioxidant defense system in the body.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione has various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the body. It has also been shown to improve cognitive function and to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione for lab experiments is its potential use as a neuroprotective agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific signaling pathways that are modulated by this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, 5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione is a chemical compound that has potential applications in various scientific research fields. This compound has been extensively studied for its pharmacological properties, including its potential use as a neuroprotective agent, anti-inflammatory agent, and treatment for cancer. While there are limitations to the use of this compound in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods and a better understanding of its mechanism of action.

properties

IUPAC Name

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O4/c18-13-6-3-11(8-15(13)22(25)26)7-14-16(23)21(17(24)20-14)9-10-1-4-12(19)5-2-10/h1-8H,9H2,(H,20,24)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHYWSKSAUZWHP-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 2
5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 3
5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 4
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5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 5
Reactant of Route 5
5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 6
5-(4-chloro-3-nitrobenzylidene)-3-(4-fluorobenzyl)-2,4-imidazolidinedione

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